![molecular formula C20H20N2O2 B5727296 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(4-methylphenyl)acetamide](/img/structure/B5727296.png)
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(4-methylphenyl)acetamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMQA and has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of DMQA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. DMQA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), both of which are involved in the inflammatory response. DMQA has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects:
DMQA has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, antimicrobial, antioxidant, and anti-glycation properties. DMQA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), and to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS). DMQA has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
DMQA has several advantages for use in lab experiments, including its potent anti-inflammatory and anti-cancer properties, as well as its antimicrobial, antioxidant, and anti-glycation properties. However, there are also some limitations to the use of DMQA in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on DMQA, including further studies on its mechanism of action, its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease, and its potential use in the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and administration of DMQA, as well as its potential side effects. Finally, there is a need for further research on the synthesis of DMQA and its derivatives, as well as their potential applications in various fields.
Synthesis Methods
DMQA can be synthesized using a variety of methods, including the reaction of 2-methyl-4-quinolone with N-(4-methylphenyl)glycine in the presence of a suitable catalyst. Other methods include the reaction of 2-methyl-4-quinolone with 4-methylbenzoyl chloride in the presence of a base, or the reaction of 2-methyl-4-quinolone with N-(4-methylphenyl)acetamide in the presence of a suitable catalyst.
Scientific Research Applications
DMQA has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that DMQA has potent anti-inflammatory and anti-cancer properties. DMQA has also been shown to possess antimicrobial activity against a wide range of bacterial and fungal strains. Additionally, DMQA has been investigated for its potential use as an antioxidant and for its ability to inhibit the formation of advanced glycation end products (AGEs).
properties
IUPAC Name |
2-(2,8-dimethyl-4-oxoquinolin-1-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-7-9-16(10-8-13)21-19(24)12-22-15(3)11-18(23)17-6-4-5-14(2)20(17)22/h4-11H,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPYCIIBCIIIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=CC(=O)C3=CC=CC(=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(4-methylphenyl)acetamide |
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